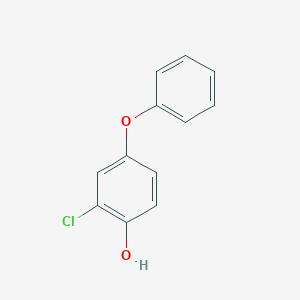

2-chloro-4-phenoxyPhenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-4-phenoxyPhenol is a useful research compound. Its molecular formula is C12H9ClO2 and its molecular weight is 220.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Due to the limited information regarding applications of the compound "2-chloro-4-phenoxyPhenol" in the provided search results, a comprehensive article with detailed data tables and case studies cannot be composed. However, a summary of synthesis, related compounds, and potential applications based on the available information is provided.

Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives

A novel method for synthesizing 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamide via PhIO-mediated oxidation has been developed . Given the significant biological activity of 2-(4-hydroxyphenoxy)benzamide derivatives, an effective synthetic method is essential . The development of new synthetic approaches for the 2-(4-hydroxyphenoxy)benzamide derivative has recently garnered significant attention in the fields of organic and medicinal chemistry . Diphenyl ether can be utilized as a starting material, which is converted to 4-phenoxyacetophenone via a Friedel–Crafts acylation reaction, then undergoes a Baeyer–Villiger rearrangement, forming an ester, and subsequent hydrolysis yields 4-phenoxyphenol .

Related Phenoxyphenol Compounds and Applications

Phenoxyphenol derivatives have been shown to inhibit cancer cells, including colon and prostate cancer cells . A group led by Zhong (2022) published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .

diTFPP

A novel phenoxyphenol compound, diTFPP, has been shown to sensitize hepatocellular carcinoma (HCC) cells to ceramide treatment . diTFPP modulates ceramide metabolism to inhibit the transformation of proapoptotic ceramide to antiapoptotic ceramide, resulting in apoptotic cell death in HCC cells stimulated with exogenous C .

4-HPPP

Another phenoxyphenol compound, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), selectively inhibits HCC and lung cancer cells through the accumulation of γH2AX, a DNA damage marker; impairs autophagy; and finally, induces apoptosis .

m-Aryloxy phenols

Propiedades

Fórmula molecular |

C12H9ClO2 |

|---|---|

Peso molecular |

220.65 g/mol |

Nombre IUPAC |

2-chloro-4-phenoxyphenol |

InChI |

InChI=1S/C12H9ClO2/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H |

Clave InChI |

OEHWUFIZHYKWIG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)Cl |

SMILES canónico |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.